molecular formula C19H20N2O4 B5416401 4-hydroxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidine-4-carboxylic acid

4-hydroxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidine-4-carboxylic acid

Cat. No. B5416401
M. Wt: 340.4 g/mol
InChI Key: UDXMHZGNWSKGIC-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . It has a carboxylic acid group, a hydroxy group, and a phenyl group attached to the piperidine ring .


Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the sp3 hybridization of the piperidine ring . The presence of different functional groups would also contribute to its stereochemistry .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of intra- and intermolecular reactions . The specific reactions this compound might undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system the compound is interacting with. Some piperidine derivatives have been found to be potent antagonists of the human H3 receptor .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Piperidine derivatives are present in many classes of pharmaceuticals, so this compound could have potential uses in drug discovery .

properties

IUPAC Name

4-hydroxy-1-(2-methyl-4-phenylpyridine-3-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-16(15(7-10-20-13)14-5-3-2-4-6-14)17(22)21-11-8-19(25,9-12-21)18(23)24/h2-7,10,25H,8-9,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXMHZGNWSKGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C(=O)N2CCC(CC2)(C(=O)O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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